2-Chloro-4-cyclopropyl-1-fluorobenzene
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Overview
Description
2-Chloro-4-cyclopropyl-1-fluorobenzene is an organic compound with the molecular formula C9H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the fourth position, and a cyclopropyl group at the same position as the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-1-fluorobenzene can be achieved through several methods. One common approach involves the use of cyclopropylmagnesium bromide and 2-chloro-4-fluorobenzene under specific reaction conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-cyclopropyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropyl-1-fluorobenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-1-fluorobenzene: Lacks the cyclopropyl group and has different substitution patterns.
Uniqueness
2-Chloro-4-cyclopropyl-1-fluorobenzene is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8ClF |
---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyl-1-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 |
InChI Key |
PXXDWHIHQIIPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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